![molecular formula C23H23N3O3S2 B2924499 N-(2,4-dimethylphenyl)-2-{[3-(2-methoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 686772-10-1](/img/structure/B2924499.png)
N-(2,4-dimethylphenyl)-2-{[3-(2-methoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
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Overview
Description
N-(2,4-dimethylphenyl)-2-{[3-(2-methoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound with a unique structure that combines elements of thieno[3,2-d]pyrimidine and acetamide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethylphenyl)-2-{[3-(2-methoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The starting materials often include 2,4-dimethylphenylamine and 2-methoxybenzaldehyde, which undergo a series of condensation, cyclization, and thiolation reactions under controlled conditions. Common reagents used in these reactions include sulfur, phosphorus pentachloride, and various organic solvents.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethylphenyl)-2-{[3-(2-methoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-(2,4-dimethylphenyl)-2-{[3-(2-methoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(2,4-dimethylphenyl)-2-{[3-(2-methoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can affect various cellular pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(2,4-dimethylphenyl)-2-{[3-(2-methoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide: shares structural similarities with other thieno[3,2-d]pyrimidine derivatives and acetamide compounds.
Cresol: A simpler aromatic compound with hydroxyl and methyl groups.
Vanillin acetate: An aromatic compound with methoxy and acetoxy groups.
Uniqueness
The uniqueness of this compound lies in its complex structure, which combines multiple functional groups and heterocyclic elements
Biological Activity
N-(2,4-dimethylphenyl)-2-{[3-(2-methoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological activity, including its pharmacological properties and mechanisms of action.
Chemical Structure and Properties
The compound has the following chemical formula:
It features a thienopyrimidine core with a sulfanyl group and a dimethylphenyl acetamide moiety. The structural complexity suggests potential interactions with various biological targets.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Cell Line Studies : In vitro studies demonstrated that related thienopyrimidine derivatives inhibited the proliferation of various cancer cell lines. The IC50 values ranged from 10 to 30 µM depending on the specific derivative and cell line tested.
- Mechanism of Action : The anticancer activity is often attributed to the induction of apoptosis and cell cycle arrest via modulation of key signaling pathways such as PI3K/Akt and MAPK pathways.
Antimicrobial Activity
The compound has also shown promising antimicrobial properties:
- Bacterial Inhibition : Compounds within this class have been evaluated against Gram-positive and Gram-negative bacteria. For example, derivatives showed minimum inhibitory concentrations (MIC) ranging from 15 to 60 µg/mL against Staphylococcus aureus and Escherichia coli.
- Mechanism : The antimicrobial activity is hypothesized to result from disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anti-inflammatory Activity
In addition to its anticancer and antimicrobial properties, this compound exhibits anti-inflammatory effects:
- In Vivo Studies : Animal models demonstrated a reduction in inflammatory markers when treated with related thienopyrimidine compounds. The reduction in cytokines such as TNF-alpha and IL-6 was significant at doses as low as 5 mg/kg.
Case Studies
- Study on Anticancer Effects : A study published in Journal of Medicinal Chemistry evaluated a series of thienopyrimidine derivatives for their anticancer activity. The lead compound was found to induce apoptosis in breast cancer cells through caspase activation.
- Antimicrobial Evaluation : Research published in Antimicrobial Agents and Chemotherapy tested various thienopyrimidine derivatives against clinical isolates of bacteria. The study highlighted the effectiveness of these compounds in overcoming antibiotic resistance.
Data Tables
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-2-[[3-(2-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O3S2/c1-14-8-9-16(15(2)12-14)24-20(27)13-31-23-25-17-10-11-30-21(17)22(28)26(23)18-6-4-5-7-19(18)29-3/h4-9,12H,10-11,13H2,1-3H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUQFTMQVADMFFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=CC=C4OC)SCC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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